![molecular formula C16H13ClN2O2S2 B5220758 methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate
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Overview
Description
Methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). It also exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2 enzyme. It also enhances cognitive function by inhibiting the activity of AChE and BChE enzymes. Additionally, it exhibits strong antioxidant activity by reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, its limitations include the lack of clinical trials and potential toxicity concerns.
Future Directions
There are several future directions for the research on methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate. One potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anticancer activity and its potential use in cancer therapy. Additionally, further studies are needed to determine its toxicity profile and potential side effects.
Synthesis Methods
The synthesis of methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophene in the presence of acetic anhydride to form 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine. This intermediate compound is then reacted with methyl 2-bromopropanoate in the presence of potassium carbonate to yield methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate.
Scientific Research Applications
Methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and anti-oxidant activities. It has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-9(16(20)21-2)23-15-13-12(7-22-14(13)18-8-19-15)10-3-5-11(17)6-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWZZBKTEVZBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoate |
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